2-Hydroxy-4-hydrazinopyrimidine is an organic compound with the molecular formula and a CAS number of 3310-41-6. This compound is classified under hydrazinopyrimidine derivatives, which are known for their diverse biological activities. The presence of both hydroxyl and hydrazine functional groups contributes to its potential as a pharmacologically active agent.
The synthesis of 2-hydroxy-4-hydrazinopyrimidine can be achieved through several methods:
The synthesis often requires careful control of conditions such as temperature and solvent choice to optimize yield and purity. For instance, reactions are typically conducted under acidic conditions or in organic solvents like acetonitrile to facilitate the formation of the desired hydrazinopyrimidine derivatives .
The molecular structure of 2-hydroxy-4-hydrazinopyrimidine features a pyrimidine ring substituted with a hydroxyl group at position 2 and a hydrazine group at position 4. The structural formula can be represented as follows:
Key structural data includes:
2-Hydroxy-4-hydrazinopyrimidine participates in various chemical reactions, notably:
These reactions often require specific reagents and conditions, such as temperature control and the use of solvents that facilitate the desired transformations while minimizing by-products.
The mechanism by which 2-hydroxy-4-hydrazinopyrimidine exerts its biological effects is not fully elucidated but is believed to involve interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Compounds within this class have shown cytostatic and antiviral activities in vitro and in vivo, suggesting potential therapeutic applications .
2-Hydroxy-4-hydrazinopyrimidine has several scientific uses:
2-Hydroxy-4-hydrazinopyrimidine (C₄H₆N₄O, MW 126.12 g/mol) is a pyrimidine derivative featuring a six-membered heterocyclic ring substituted with a hydroxyl group at position 2 and a hydrazine moiety at position 4. Its IUPAC name is 6-hydrazinyl-1H-pyrimidin-2-one, and it exhibits tautomerism between keto (predominant) and enol forms [6]. The compound crystallizes as a white to off-white solid with moderate solubility in ethanol and decomposes at 305–310°C [9]. Key bond lengths include N–H (1.000 Å) and C–C (1.300–1.400 Å), while its molecular electrostatic potential reveals nucleophilic regions near hydrazine and electrophilic sites at ring carbons [1].
Pyrimidine derivatives are privileged scaffolds in medicinal chemistry due to their presence in nucleic acids and diverse bioactivities. 2-Hydroxy-4-hydrazinopyrimidine specifically demonstrates:
Table 1: Structural and Electronic Properties of 2-Hydroxy-4-hydrazinopyrimidine
Property | Value/Description | Method of Analysis |
---|---|---|
Molecular formula | C₄H₆N₄O | Empirical |
Molecular weight | 126.12 g/mol | Mass spectrometry |
SMILES | C1=C(NC(=O)N=C1)NN | Canonical representation |
Tautomerism | Keto form dominant (lactam) | DFT/B3LYP/6-311++G(d,p) |
Bond length (N–N) | 1.300 Å | Quantum computational |
pKa | 8.11 (predicted) | Computational prediction |
LogP | -2.4 | XLogP3 |
The hydrazine group (–NHNH₂) confers unique reactivity and biological functionality. Its electron-donating capacity stabilizes the pyrimidine ring via resonance, while the nucleophilic terminal nitrogen enables:
In pyrimidines, hydrazine substituents enhance pharmacological profiles by:
Table 2: Reactivity and Applications of Hydrazine-Modified Pyrimidines
Reaction Type | Conditions | Products/Applications |
---|---|---|
Condensation | Aldehydes/ketones, ethanol, Δ | Hydrazones for antimicrobial screening |
Cyclization | Ethyl acetoacetate, reflux | Pyrazolo-pyrimidine antioxidants |
Oxidation | I₂, K₂CO₃ | Azo-linked dimers for dyes |
Nucleophilic substitution | Alkyl halides, DMF | Alkylated derivatives for drug design |
The compound (CAS: 3310-41-6) emerged from mid-20th-century explorations of pyrimidine hydrazines:
Industrial milestones include:
Table 3: Historical Timeline of Key Research Milestones
Year Range | Key Advance | Significance |
---|---|---|
1950–1960 | First synthetic routes established | Enabled bulk production |
1985 | Mutagenicity characterized | Defined nucleic acid interactions |
2018 | Antioxidant derivatives synthesized | IC₅₀ of 14 μM (DPPH scavenging) [5] |
2024 | Quantum computational modeling (DFT/AIM) | Validated tautomerism and reactivity descriptors |
2025 | Anticancer docking studies | Identified PARP-1/HDAC inhibition [1] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7